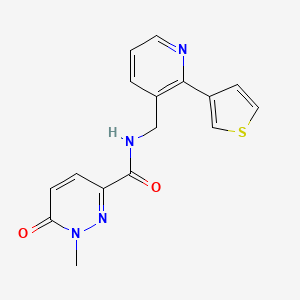
1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H14N4O2S and its molecular weight is 326.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is a novel pyridazine derivative that has garnered attention for its potential biological activities, particularly in the realm of anti-cancer research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure includes a dihydropyridazine core with a methyl group and a thiophenyl-pyridine side chain, which may contribute to its biological properties. The molecular formula is C16H16N4O and its molecular weight is approximately 284.33 g/mol.
Biological Activity Overview
Research indicates that derivatives of pyridazine compounds often exhibit significant biological activities, including anti-cancer effects, antimicrobial properties, and potential neuroprotective effects. The specific compound has shown promising results in various assays.
Anti-Cancer Activity
A study conducted using a high-pressure Q-Tube synthesis method demonstrated the cytotoxic effects of thiazolopyridazine derivatives against several cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and A549 (lung) cells. The results indicated:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7c | MCF-7 | 14.34 |
| 7h | MCF-7 | 10.39 |
| 7s | HCT-116 | 6.90 |
| Doxorubicin | MCF-7 | 19.35 |
These findings suggest that the compound exhibits significant cytotoxicity, particularly against the HCT-116 cell line, where it outperformed doxorubicin, a standard chemotherapy drug .
The mechanism by which this compound exerts its anti-cancer effects remains an area of active investigation. Preliminary studies suggest that the presence of electron-withdrawing groups enhances cytotoxicity, indicating that structural modifications can significantly influence biological activity .
Additional Biological Activities
Beyond anti-cancer properties, thiazolopyridazine derivatives have been reported to possess:
- Antimicrobial Activity : Some derivatives have shown efficacy against various bacterial strains.
- Antioxidant Properties : These compounds may also exhibit antioxidant effects, contributing to their potential therapeutic applications .
Case Studies
- Synthesis and Evaluation : A recent study synthesized a series of thiazolopyridazines and evaluated their biological activities through MTT assays. The results confirmed their cytotoxic potential against multiple cancer cell lines .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that substituents on the pyridine and thiophene rings significantly impact the biological activity of these compounds. Electron-withdrawing substituents were found to enhance activity compared to electron-donating ones .
科学的研究の応用
Research indicates that derivatives of pyridazine compounds often exhibit significant biological activities, including:
- Anti-Cancer Effects
- Antimicrobial Properties
- Neuroprotective Effects
Anti-Cancer Activity
A study utilizing high-pressure Q-Tube synthesis demonstrated the cytotoxic effects of pyridazine derivatives against various cancer cell lines. The following table summarizes the findings:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-Methyl Compound | MCF-7 (Breast) | 14.34 |
| 1-Methyl Compound | HCT-116 (Colon) | 6.90 |
| Doxorubicin | MCF-7 | 19.35 |
These results indicate that the compound exhibits significant cytotoxicity, particularly against the HCT-116 cell line, outperforming doxorubicin, a standard chemotherapy drug.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study on various synthesized compounds showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The following table summarizes the antimicrobial efficacy:
| Compound | Microbial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1-Methyl Compound | S. aureus | 15 |
| 1-Methyl Compound | E. coli | 12 |
| Control (Standard Antibiotic) | S. aureus | 20 |
| Control (Standard Antibiotic) | E. coli | 18 |
Case Studies
- Anti-Cancer Study : A series of experiments were conducted to assess the anti-cancer properties of various pyridazine derivatives. The results indicated that modifications to the thiophenyl-pyridine side chain significantly affected cytotoxicity levels across different cancer cell lines.
- Antimicrobial Evaluation : In another study, the synthesized compounds were tested using disc diffusion methods against common pathogens. The findings revealed that certain derivatives exhibited superior antimicrobial activity compared to established antibiotics.
特性
IUPAC Name |
1-methyl-6-oxo-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-20-14(21)5-4-13(19-20)16(22)18-9-11-3-2-7-17-15(11)12-6-8-23-10-12/h2-8,10H,9H2,1H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWZCVPNCNAYQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













